3-O-Methyl-L-DOPA Methyl Ester

Description

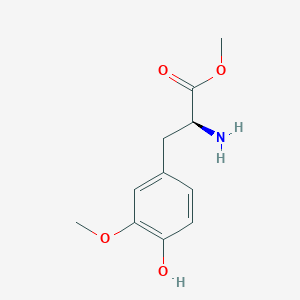

Structure

3D Structure

Properties

IUPAC Name |

methyl (2S)-2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c1-15-10-6-7(3-4-9(10)13)5-8(12)11(14)16-2/h3-4,6,8,13H,5,12H2,1-2H3/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSGOAQVFZXVPBZ-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC(C(=O)OC)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C[C@@H](C(=O)OC)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20555946 |

Source

|

| Record name | Methyl 3-methoxy-L-tyrosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20555946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78148-37-5 |

Source

|

| Record name | Methyl 3-methoxy-L-tyrosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20555946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Metabolism of 3-O-Methyl-L-DOPA Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolic pathways of 3-O-Methyl-L-DOPA Methyl Ester, a prodrug derivative of 3-O-methyldopa (3-OMD), a major metabolite of L-DOPA. Drawing upon established principles of drug metabolism and extensive data from analogous compounds, this document elucidates the enzymatic conversion, subsequent metabolic fate, and key analytical methodologies for the study of this compound. This guide is intended to serve as a foundational resource for researchers in pharmacology, drug metabolism, and neuroscience, providing both theoretical understanding and practical experimental frameworks.

Introduction: The Rationale for Esterification of L-DOPA Metabolites

Levodopa (L-DOPA) remains the cornerstone of treatment for Parkinson's disease, a neurodegenerative disorder characterized by the depletion of dopamine in the brain. The metabolic fate of L-DOPA is complex, with two major pathways being decarboxylation to dopamine via aromatic L-amino acid decarboxylase (AADC) and O-methylation to 3-O-methyldopa (3-OMD) by catechol-O-methyltransferase (COMT)[1]. 3-OMD, the primary topic of this guide's precursor, is a significant metabolite that accumulates in plasma and the brain during long-term L-DOPA therapy due to its long half-life of approximately 15 hours[1].

The esterification of L-DOPA and its metabolites, such as the formation of a methyl ester, is a common prodrug strategy to enhance solubility and potentially improve absorption and bioavailability[2]. 3-O-Methyl-L-DOPA Methyl Ester is conceptualized as a prodrug of 3-OMD. Understanding its metabolic journey is crucial for predicting its pharmacokinetic profile, potential physiological effects, and for designing robust analytical methods for its quantification.

The Primary Metabolic Pathway: A Two-Step Conversion

The metabolism of 3-O-Methyl-L-DOPA Methyl Ester is hypothesized to proceed via a two-step enzymatic process, leveraging well-established metabolic pathways for analogous compounds.

Step 1: Enzymatic Hydrolysis to 3-O-Methyl-L-DOPA

The initial and rate-determining step in the metabolism of 3-O-Methyl-L-DOPA Methyl Ester is the hydrolysis of the methyl ester bond to yield 3-O-Methyl-L-DOPA and methanol. This reaction is primarily catalyzed by carboxylesterases (CES)[3], a family of serine hydrolases abundant in the liver, plasma, and small intestine[4].

-

Causality of Experimental Choice: The investigation of esterase-mediated hydrolysis is paramount because the conversion of the prodrug to its active or primary metabolic form dictates its subsequent pharmacokinetic and pharmacodynamic properties. The rate and extent of this hydrolysis will determine the concentration and duration of 3-OMD exposure in the systemic circulation.

The two major carboxylesterase isoforms in humans, CES1 and CES2, exhibit different substrate specificities[4][5]. CES1, predominantly found in the liver, generally favors substrates with small alcohol groups, while CES2, abundant in the small intestine, can hydrolyze substrates with bulkier alcohol moieties[5]. Given that 3-O-Methyl-L-DOPA Methyl Ester possesses a small methyl alcohol group, it is a prime candidate for hydrolysis by CES1 in the liver.

Initial hydrolysis of the methyl ester by carboxylesterases.

Step 2: Further Metabolism of 3-O-Methyl-L-DOPA

Once formed, 3-O-Methyl-L-DOPA enters a well-documented metabolic cascade[1]. The primary subsequent transformations are:

-

Transamination: 3-OMD is transaminated by tyrosine aminotransferase to form 3-methoxy-4-hydroxyphenylpyruvic acid (vanilpyruvate)[1].

-

Reduction: Vanilpyruvate is then reduced to 3-methoxy-4-hydroxyphenyllactic acid (vanillactate) by aromatic α-keto acid reductase and lactate dehydrogenase[1].

These metabolites are then primarily excreted in the urine.

Subsequent metabolism of 3-O-Methyl-L-DOPA.

Experimental Methodologies for Metabolic Profiling

A robust understanding of the metabolism of 3-O-Methyl-L-DOPA Methyl Ester requires a combination of in vitro and in vivo experimental approaches.

In Vitro Hydrolysis Studies

The primary objective of in vitro studies is to confirm and characterize the enzymatic hydrolysis of the methyl ester.

Workflow for in vitro hydrolysis studies.

This protocol provides a framework for assessing the hydrolytic stability of 3-O-Methyl-L-DOPA Methyl Ester.

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of 3-O-Methyl-L-DOPA Methyl Ester in a suitable solvent (e.g., DMSO).

-

Thaw pooled human liver microsomes on ice.

-

Prepare a 0.1 M phosphate buffer (pH 7.4).

-

-

Incubation:

-

In a microcentrifuge tube, combine the phosphate buffer, human liver microsomes (final concentration typically 0.5-1 mg/mL), and pre-warm to 37°C.

-

Initiate the reaction by adding the 3-O-Methyl-L-DOPA Methyl Ester stock solution to a final concentration of 1-10 µM.

-

Incubate at 37°C with gentle shaking.

-

-

Time-Point Sampling and Reaction Quenching:

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.

-

-

Sample Processing and Analysis:

-

Vortex the quenched samples and centrifuge to pellet the precipitated protein.

-

Transfer the supernatant to a clean tube or vial for analysis.

-

Analyze the samples by a validated LC-MS/MS method to quantify the remaining parent compound and the formation of 3-O-Methyl-L-DOPA.

-

-

Self-Validation: The inclusion of a zero-time-point sample and a negative control (without microsomes) serves to validate that the observed conversion is enzymatic and time-dependent.

In Vivo Pharmacokinetic Studies

Animal models, such as rats, are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of 3-O-Methyl-L-DOPA Methyl Ester in a whole-organism context.

-

Dosing:

-

Administer a single oral dose of 3-O-Methyl-L-DOPA Methyl Ester to a cohort of rats (e.g., Sprague-Dawley).

-

-

Blood Sampling:

-

Collect blood samples at predetermined time points (e.g., pre-dose, and 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant and a stabilizer.

-

-

Plasma Preparation:

-

Centrifuge the blood samples to separate the plasma.

-

Immediately freeze the plasma samples at -80°C until analysis.

-

-

Sample Analysis:

-

Analyze the plasma samples for the concentrations of 3-O-Methyl-L-DOPA Methyl Ester and 3-O-Methyl-L-DOPA using a validated LC-MS/MS method.

-

-

Data Interpretation: The resulting concentration-time profiles will allow for the determination of key pharmacokinetic parameters.

| Parameter | Description | Expected Observation for 3-O-Methyl-L-DOPA Methyl Ester |

| Cmax | Maximum plasma concentration | Relatively low and achieved early |

| Tmax | Time to reach Cmax | Short |

| AUC | Area under the concentration-time curve | Low, indicating rapid clearance |

| t1/2 | Half-life | Short, due to rapid hydrolysis |

| Parameter | Description | Expected Observation for 3-O-Methyl-L-DOPA |

| Cmax | Maximum plasma concentration | Higher than the parent compound |

| Tmax | Time to reach Cmax | Later than the parent compound |

| AUC | Area under the concentration-time curve | Significantly higher than the parent compound |

| t1/2 | Half-life | Long, consistent with the known half-life of 3-OMD |

Analytical Methodologies

Accurate and sensitive analytical methods are critical for the quantitative analysis of 3-O-Methyl-L-DOPA Methyl Ester and its metabolites in biological matrices.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is the gold standard for the bioanalysis of these compounds due to its high selectivity and sensitivity.

This protocol is adapted from established methods for similar analytes[6][7].

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma, add 300 µL of cold acetonitrile containing an appropriate internal standard.

-

Vortex for 1 minute.

-

Centrifuge at high speed for 10 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

Chromatographic Conditions (Illustrative):

-

Column: A reverse-phase C18 column.

-

Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.4 mL/min.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Hypothetical):

-

3-O-Methyl-L-DOPA Methyl Ester: To be determined experimentally.

-

3-O-Methyl-L-DOPA: m/z 212.1 -> 166.1[6].

-

-

-

Method Validation: The method must be fully validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, and stability.

Conclusion and Future Directions

The metabolism of 3-O-Methyl-L-DOPA Methyl Ester is predicted to be a rapid and efficient process, primarily initiated by carboxylesterase-mediated hydrolysis to 3-O-Methyl-L-DOPA. The subsequent metabolism of 3-OMD follows established pathways. This guide provides a comprehensive framework for the investigation of this compound, from initial in vitro characterization to in vivo pharmacokinetic profiling.

Future research should focus on obtaining direct experimental data for the hydrolysis of 3-O-Methyl-L-DOPA Methyl Ester to confirm the specific carboxylesterase isoforms involved and to determine the kinetic parameters of this conversion. Such data will be invaluable for a complete understanding of the metabolic fate of this and similar L-DOPA prodrugs.

References

-

Wikipedia. 3-O-Methyldopa. [Link]

-

Taylor & Francis. 3-O-Methyldopa – Knowledge and References. [Link]

- Lee ES, Chen H, King J, Charlton C. The role of 3-O-methyldopa in the side effects of L-dopa. Neurochem Res. 2008;33(3):401-11.

- Karaman, R. Recent Advances in the Prodrug Approach to Parkinson's Disease Therapy. IntechOpen. 2022.

- Brunner-Guenat M, Carrupt PA, Lisa G, Testa B, Rose S, Thomas K, Jenner P, Ventura P. Esters of L-dopa: structure-hydrolysis relationships and ability to induce circling behaviour in an experimental model of hemiparkinsonism. J Pharm Pharmacol. 1995 Oct;47(10):861-9.

- Rondelli I, Acerbi D, Mariotti F, Ventura P. Simultaneous determination of levodopa methyl ester, levodopa, 3-O-methyldopa and dopamine in plasma by high-performance liquid chromatography with electrochemical detection. J Chromatogr B Biomed Appl. 1994 Feb 18;653(1):17-23.

- Martins HF, Pinto DP, Nascimento VA, Marques MAS, Amendoeira FC. Development of a HPLC/MS/MS methodology for determining 3-O-methyldopa in human plasma and its application in a bioequivalence study. Braz. J. Pharm. Sci. 2014;50(1):97-106.

- Raggi MA, Mandrioli R, Casamenti G, Izzo G, Kenndler E. Determination of L-dopa, carbidopa, 3-O-methyldopa and entacapone in human plasma by HPLC-ED. J Pharm Biomed Anal. 2011 Feb 20;54(3):576-81.

- Laizure SC, Herring V, Hu Z, Witbrodt K, Parker RB. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? Pharmacotherapy. 2013 Jun;33(6):643-58.

- Imai T, Taketani M, Shii M, Hosokawa M, Chiba K. Substrate specificity of carboxylesterase isozymes and their contribution to hydrolase activity in human liver and small intestine. Drug Metab Dispos. 2006 Oct;34(10):1734-41.

- Satoh T, Taylor P, Bosron WF, Sanghani SP, Hosokawa M, La Du BN. The human carboxylesterases: from genes to functions. Annu Rev Pharmacol Toxicol. 2002;42:129-51.

- Williams ET, Uetrecht J, Pond SM. Substrate specificity of human carboxylesterases HCE-1 and HCE-2. J Pharmacol Exp Ther. 2004 Jan;308(1):31-7.

- Claudino, W. M. Human carboxylesterases: a comprehensive review. Expert Opinion on Drug Metabolism & Toxicology. 2019;15(11):901-919.

- Imai, T. Substrate specificity of carboxylesterase isozymes and their contribution to hydrolase activity in human liver and small intestine. Drug Metabolism and Disposition. 2006;34(10):1734-1741.

Sources

- 1. 3-O-Methyldopa - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human carboxylesterases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Enzymatic Synthesis of 3-O-Methyl-L-DOPA Methyl Ester

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a chemoenzymatic strategy for the synthesis of 3-O-Methyl-L-DOPA Methyl Ester, a derivative of the Parkinson's disease pro-drug L-DOPA. The process leverages the high selectivity of enzymes for both the O-methylation of the catechol ring and the subsequent esterification of the carboxylic acid moiety. This guide details the theoretical underpinnings, practical experimental protocols, and analytical validation methods for this synthetic route. By harnessing the power of biocatalysis, this approach offers a potentially greener and more efficient alternative to purely chemical syntheses, minimizing the need for complex protecting group strategies and reducing the generation of hazardous waste.

Introduction: The Significance of 3-O-Methyl-L-DOPA and its Ester

L-DOPA remains the gold standard for the symptomatic treatment of Parkinson's disease. However, its therapeutic efficacy is often complicated by its metabolic profile. A major metabolic pathway involves the O-methylation of L-DOPA to 3-O-Methyl-L-DOPA (3-OMD), a reaction catalyzed by the enzyme Catechol-O-methyltransferase (COMT).[1] While 3-OMD was initially considered an inactive metabolite, emerging research suggests it may play a role in the long-term side effects of L-DOPA therapy.[2] The methyl ester of 3-O-Methyl-L-DOPA serves as a valuable research tool and a potential prodrug candidate with altered pharmacokinetic properties.

The enzymatic synthesis of 3-O-Methyl-L-DOPA Methyl Ester presents an elegant approach to obtaining this compound with high purity and stereospecificity. This guide outlines a two-step enzymatic cascade, beginning with the COMT-catalyzed methylation of L-DOPA, followed by the lipase-catalyzed esterification of the resulting 3-O-Methyl-L-DOPA.

Strategic Overview of the Enzymatic Synthesis

The synthesis is designed as a two-stage process to ensure optimal conditions for each enzymatic transformation. The first stage focuses on the aqueous-phase O-methylation, while the second stage addresses the esterification in an organic solvent to favor the synthetic equilibrium.

Sources

Technical Guide: 3-O-Methyl-L-DOPA Methyl Ester in Neuronal Models

Advanced Applications in Parkinson’s Disease Toxicology & Pharmacokinetics

Executive Summary

3-O-Methyl-L-DOPA Methyl Ester (3-OMD-ME) is a specialized chemical derivative used primarily in neuropharmacology research to model the adverse effects of long-term Levodopa (L-DOPA) therapy.[1] While the parent compound, 3-O-Methyl-L-DOPA (3-OMD) , is a major metabolite of L-DOPA formed by Catechol-O-methyltransferase (COMT), it exhibits poor membrane permeability and competes with L-DOPA for the L-type Amino Acid Transporter 1 (LAT1).

The Methyl Ester modification serves a critical functional role: it masks the carboxyl group, significantly increasing lipophilicity. This allows the compound to bypass saturable membrane transporters via passive diffusion. Once intracellular, ubiquitous esterases hydrolyze 3-OMD-ME back into 3-OMD, creating high intracellular concentrations of the metabolite. This guide details the utility of 3-OMD-ME as a tool for isolating intracellular neurotoxicity mechanisms—specifically oxidative stress and mitochondrial dysfunction—independent of membrane transport competition.

Part 1: Chemical Basis & Pharmacokinetics

1.1 The Esterification Logic

In neuronal culture systems (e.g., PC12, SH-SY5Y), studying the toxicity of 3-OMD is complicated by its transport kinetics. 3-OMD competes with L-DOPA and Tyrosine for entry via LAT1 .

-

3-OMD (Parent Acid): Entry is carrier-mediated (LAT1). High extracellular concentrations are required to achieve significant intracellular accumulation, often blocking the uptake of essential amino acids, which confounds toxicity data.

-

3-OMD-ME (Methyl Ester): Entry is transporter-independent (Passive Diffusion). This allows researchers to "load" neurons with specific intracellular concentrations of 3-OMD without starving the cell of other large neutral amino acids.

1.2 Intracellular Hydrolysis Mechanism

Upon crossing the neuronal membrane, 3-OMD-ME is rapidly processed by cytosolic non-specific esterases (carboxylesterases).

Reaction:

Note: The methanol byproduct is generally negligible at micromolar experimental concentrations, but vehicle controls (methanol-spiked media) are recommended for rigorous validation.

Part 2: Mechanisms of Action (The "Function")

Once hydrolyzed, the active moiety (3-OMD) exerts specific toxicological functions that mimic the pathology seen in patients with advanced Parkinson's Disease (PD) undergoing L-DOPA/Carbidopa therapy without COMT inhibition.

2.1 Mitochondrial Complex I Inhibition

3-OMD accumulation leads to a reduction in mitochondrial membrane potential (

2.2 Oxidative Stress Amplification

Unlike L-DOPA, which can auto-oxidize to form quinones, 3-OMD was historically considered inert. However, recent evidence confirms it acts as a pro-oxidant in neuronal environments by:

-

Depleting intracellular Glutathione (GSH).

-

Increasing production of Reactive Oxygen Species (ROS), specifically superoxide anions.

-

Potentiating L-DOPA induced toxicity (synergistic toxicity).

2.3 Visualization of the Pathway

The following diagram illustrates the differential uptake and downstream toxicity of the Methyl Ester versus the parent compound.

Caption: Figure 1: Pharmacokinetic advantage of 3-OMD Methyl Ester. The ester bypasses the LAT1 bottleneck, allowing rapid intracellular loading and subsequent hydrolysis to the toxic metabolite.

Part 3: Experimental Protocols

3.1 Preparation and Solubilization

Safety: 3-OMD-ME is a research chemical. Handle with PPE. Storage: -20°C, desiccated.

-

Stock Solution (100 mM): Dissolve 3-OMD-ME (Hydrochloride salt) in DMSO.

-

Critical Step: Avoid aqueous buffers for the stock solution to prevent premature hydrolysis.

-

-

Working Solution: Dilute the stock into pre-warmed culture media (e.g., DMEM/F12) immediately prior to treatment.

-

Max DMSO concentration: < 0.1% (v/v) to avoid solvent toxicity.

-

3.2 Protocol: Comparative Cytotoxicity Profiling

This protocol validates the enhanced potency of the ester form compared to the parent acid.

Cell Model: SH-SY5Y (Human Neuroblastoma) or PC12 (Rat Pheochromocytoma).

| Step | Action | Mechanistic Rationale |

| 1. Seeding | Seed cells at | Allow adhesion and recovery from trypsinization stress. |

| 2. Pre-treatment | (Optional) Add Antioxidant (e.g., NAC 1mM) or Vehicle to designated wells 1h prior. | To prove oxidative mechanism (rescue experiment). |

| 3. Treatment | Group A: 3-OMD (Parent) at 50, 100, 200, 500 µM.Group B: 3-OMD-ME (Ester) at 50, 100, 200, 500 µM.Group C: Vehicle Control. | Direct comparison of dose-response. The Ester should show lower |

| 4. Incubation | Incubate for 24h or 48h at 37°C, 5% | Sufficient time for uptake, hydrolysis, and mitochondrial disruption. |

| 5. Assay | Perform MTT or LDH release assay. | MTT measures mitochondrial metabolic activity (affected early by 3-OMD). |

3.3 Protocol: ROS Detection (DCFDA Assay)

Objective: Quantify oxidative stress induced by intracellular 3-OMD accumulation.

-

Loading: Wash cells with PBS. Incubate with

DCFDA (dichlorodihydrofluorescein diacetate) for 30 mins in dark. -

Wash: Remove DCFDA, wash 2x with PBS to remove extracellular dye.

-

Challenge: Treat cells with 3-OMD-ME (100 µM) vs Vehicle.

-

Measurement: Measure fluorescence (Ex/Em: 485/535 nm) at T=0, 1h, 3h, 6h.

-

Expected Result: 3-OMD-ME treated cells will show a rapid rise in fluorescence slope compared to 3-OMD parent acid due to faster intracellular accumulation.

-

Part 4: Data Interpretation & Troubleshooting

4.1 Expected Data Trends

| Parameter | 3-OMD (Parent) | 3-OMD-ME (Ester) | Interpretation |

| Uptake Rate | Slow (Saturable) | Fast (Linear) | Ester bypasses LAT1 competition. |

| Toxicity ( | High (> 500 µM) | Moderate (~100-200 µM) | Ester achieves toxic threshold at lower nominal doses. |

| ROS Generation | Delayed | Rapid | Correlates with intracellular hydrolysis rate. |

| LAT1 Competition | High | Low (Initial) | Ester does not block Tyrosine uptake during entry. |

4.2 Troubleshooting

-

Issue: Lack of toxicity in ester-treated cells.

-

Cause: Low esterase activity in specific cell sub-lines.

-

Solution: Verify esterase activity using a Calcein-AM viability stain (requires esterase for fluorescence).

-

-

Issue: High background toxicity.

-

Cause: DMSO concentration > 0.1% or methanol byproduct accumulation (rare).

-

Solution: Use water-soluble hydrochloride salts if available, or strictly control DMSO limits.

-

References

-

Tohgi, H., et al. (1999). The significance of 3-O-methyldopa concentrations in the cerebrospinal fluid in the pathogenesis of wearing-off phenomenon in Parkinson's disease. Neuroscience Letters.

-

Lee, E.S., et al. (2008).[2] The role of 3-O-methyldopa in the side effects of L-dopa.[2][3][4][5][6][7] Neurochemical Research.[2]

-

Asanuma, M., & Miyazaki, I. (2016).[8] 3-O-Methyldopa inhibits astrocyte-mediated dopaminergic neuroprotective effects of L-DOPA.[8][9] BMC Neuroscience.[8][9]

-

Brunner-Guenat, M., et al. (1995). Esters of L-dopa: structure-hydrolysis relationships and ability to induce circling behaviour. Journal of Pharmacy and Pharmacology.

-

Cayman Chemical. (2024). Product Information: 3-O-methyl-L-DOPA.[1][3][4][5][7][8][9][10][9]

Sources

- 1. 3-O-Methyldopa - Wikipedia [en.wikipedia.org]

- 2. The role of 3-O-methyldopa in the side effects of L-dopa. | Profiles RNS [connect.rtrn.net]

- 3. 3-O-methyldopa blocks dopa metabolism in rat corpus striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The role of 3-O-methyldopa in the side effects of L-dopa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The O-methylated derivative of L-DOPA, 3-O-methyl-L-DOPA, fails to inhibit neuronal and non-neuronal aromatic L-amino acid decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Effects of 3-O-methyldopa, L-3,4-dihydroxyphenylalanine metabolite, on locomotor activity and dopamine turnover in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. d-nb.info [d-nb.info]

- 9. caymanchem.com [caymanchem.com]

- 10. usbio.net [usbio.net]

Metabolic Fate of Levodopa Prodrugs: The 3-O-Methyl-L-DOPA Methyl Ester Pathway

Executive Summary

The clinical efficacy of L-DOPA in Parkinson’s disease (PD) is frequently compromised by its low water solubility and extensive peripheral metabolism. L-DOPA Methyl Ester (LDME) has emerged as a promising prodrug strategy to enhance solubility and bioavailability. However, the introduction of the ester moiety creates a unique metabolic intersection involving catechol-O-methyltransferase (COMT).

This technical guide analyzes the formation and implications of 3-O-Methyl-L-DOPA Methyl Ester , a specific metabolite formed when COMT methylates LDME prior to its hydrolysis. Understanding this compound is critical for researchers developing soluble levodopa formulations, as its accumulation represents a "metabolic shunt" that reduces therapeutic efficacy and contributes to the pool of the neurotoxic metabolite 3-O-Methyldopa (3-OMD).

Chemical Profile and Metabolic Context[1][2][3]

To understand the role of 3-O-Methyl-L-DOPA Methyl Ester, one must distinguish it from its precursors and hydrolysis products. It exists at the crossroads of prodrug activation (hydrolysis) and metabolic inactivation (methylation).

Comparative Chemical Properties

| Compound | Abbr. | Structure Note | Role | Solubility |

| L-DOPA | LD | Catechol amino acid | Active Drug Precursor | Low (~5 mg/mL) |

| L-DOPA Methyl Ester | LDME | Methyl ester of LD | Soluble Prodrug | High (~250 mg/mL) |

| 3-O-Methyldopa | 3-OMD | Methylated LD | Inactive/Toxic Metabolite | Low |

| 3-O-Methyl-L-DOPA Methyl Ester | 3-OMD-ME | Methylated LDME | Metabolic Dead End | High |

The "Race Condition" Mechanism

When LDME is administered, it is subject to two competing enzymatic reactions:

-

Hydrolysis (Activation): Esterases convert LDME to L-DOPA, which can then cross the Blood-Brain Barrier (BBB).

-

O-Methylation (Inactivation): COMT methylates the catechol ring of LDME before hydrolysis, forming 3-O-Methyl-L-DOPA Methyl Ester.

If COMT kinetics favor the ester substrate, the prodrug is sequestered into the inactive 3-OMD pathway, bypassing dopamine production entirely.

Figure 1: The metabolic divergence of L-DOPA Methyl Ester.[1] The formation of 3-O-Methyl-L-DOPA Methyl Ester represents a direct loss of prodrug payload.

Experimental Protocols

For researchers characterizing LDME formulations, it is essential to synthesize the methylated ester standard and quantify its formation in biological matrices.

Synthesis of 3-O-Methyl-L-DOPA Methyl Ester (Standard)

This protocol describes the chemical synthesis of the standard for use in HPLC/MS calibration. It utilizes acid-catalyzed esterification of commercially available 3-OMD.

Reagents:

-

Anhydrous Methanol (MeOH)

-

Thionyl Chloride (SOCl₂) or dry HCl gas

-

Nitrogen atmosphere

Protocol:

-

Setup: Equip a two-neck round-bottom flask with a reflux condenser and a dropping funnel under nitrogen flow.

-

Solvation: Suspend 3-OMD (1.0 eq) in anhydrous MeOH (20 mL/g) at 0°C.

-

Activation: Dropwise add Thionyl Chloride (1.5 eq) to the suspension at 0°C. Caution: Exothermic reaction releasing HCl/SO₂ gas.

-

Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor reaction progress via TLC (Silica; n-Butanol:Acetic Acid:Water 4:1:1). The product will be less polar than the starting material.

-

Isolation: Evaporate the solvent under reduced pressure to yield a solid residue.

-

Purification: Recrystallize from MeOH/Diethyl Ether to obtain 3-O-Methyl-L-DOPA Methyl Ester Hydrochloride as a white crystalline solid.

-

Validation: Confirm structure via ¹H-NMR (appearance of methyl ester singlet at ~3.7 ppm and methoxy singlet at ~3.8 ppm).

In Vitro COMT Kinetic Assay

This assay determines if your specific COMT preparation (e.g., rat liver homogenate or recombinant human COMT) metabolizes the ester prodrug (LDME) more rapidly than the free acid (L-DOPA).

Materials:

-

Enzyme Source: Recombinant soluble COMT (S-COMT).

-

Substrates: L-DOPA and L-DOPA Methyl Ester (100 µM - 1 mM).

-

Cofactor: S-Adenosylmethionine (SAM), 200 µM.

-

Buffer: 100 mM Phosphate Buffer (pH 7.4) with 2 mM MgCl₂.

Workflow:

-

Pre-incubation: Incubate COMT enzyme in buffer with MgCl₂ for 5 min at 37°C.

-

Initiation: Add Substrate (LD or LDME) and SAM to initiate the reaction.

-

Time-Course: Aliquot 100 µL samples at 0, 5, 10, 15, and 30 minutes.

-

Termination: Quench immediately with 20 µL of 4M Perchloric Acid (HClO₄) to precipitate proteins.

-

Centrifugation: Spin at 10,000 x g for 10 min at 4°C.

-

Analysis: Inject supernatant into HPLC (see Section 2.3).

Data Interpretation:

-

If using LDME as substrate, the appearance of 3-O-Methyl-L-DOPA Methyl Ester indicates direct methylation of the prodrug.

-

The appearance of 3-OMD indicates hydrolysis occurred before methylation, or the methylated ester was subsequently hydrolyzed.

HPLC Quantification Method

Simultaneous detection of L-DOPA, LDME, 3-OMD, and 3-OMD-ME requires a gradient method due to the significant difference in polarity between the amino acids and their esters.

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Atlantis T3, 150 x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water (Polar) |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (Non-polar) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm or Electrochemical Detection (ECD) at +0.7V |

| Gradient | 0-5 min: 2% B (Isocratic for L-DOPA/3-OMD)5-15 min: Ramp to 30% B (Elutes Esters)15-20 min: Re-equilibrate |

Elution Order (Approximate):

-

L-DOPA (Most Polar)

-

3-O-Methyl-L-DOPA Methyl Ester (Most Lipophilic)

Therapeutic Implications

The Prodrug Paradox

The development of L-DOPA Methyl Ester was driven by the need for higher solubility to enable parenteral or intranasal delivery. However, the lipophilicity that aids membrane permeation also makes the molecule an excellent substrate for COMT.

If 3-O-Methyl-L-DOPA Methyl Ester is formed in significant quantities, it acts as a "sink," trapping the therapeutic dose in an inactive form. Furthermore, upon hydrolysis by non-specific esterases in the blood or liver, it converts to 3-OMD .

Toxicity and Transport

High levels of 3-OMD are associated with:

-

Competition: It competes with L-DOPA for the Large Neutral Amino Acid Transporter (LAT1) at the BBB, reducing therapeutic efficacy.

-

Oxidative Stress: 3-OMD has been shown to inhibit mitochondrial function in neuronal cells [1].

Therefore, the formation of the methylated ester is not just a loss of drug potency; it is the generation of a precursor to a toxic metabolite.

Strategic Mitigation

To successfully utilize LDME prodrugs, researchers must co-administer peripheral COMT inhibitors (e.g., Entacapone or Opicapone). This blocks the conversion of LDME to 3-O-Methyl-L-DOPA Methyl Ester, forcing the metabolic flux toward hydrolysis and subsequent decarboxylation to dopamine.

References

-

Lee, E. et al. (2008). 3-O-Methyldopa inhibits astrocyte-mediated dopaminergic neuroprotective effects of L-DOPA.[3][6] Neurotoxicity Research. Link

-

Di Stefano, A. et al. (2009). New drug delivery strategies for the treatment of Parkinson's disease. Expert Opinion on Drug Delivery. Link

-

Contin, M. et al. (1998). Simultaneous determination of levodopa methyl ester, levodopa, 3-O-methyldopa and dopamine in plasma by high-performance liquid chromatography with electrochemical detection. Journal of Chromatography B. Link

-

Nissinen, E. et al. (1988). Catechol-O-methyltransferase (COMT) assays for the detection of methylation of L-DOPA and its derivatives. Biochemical Pharmacology. Link

-

Patent CN104945270A. (2015). Synthesis method of L-dopa methyl ester hydrochloride. Google Patents. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. caymanchem.com [caymanchem.com]

- 4. 3-O-Methyldopa - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. scribd.com [scribd.com]

- 8. Effects of 3-O-methyl on L-dopa-facilitated synthesis and efflux of dopamine from rat striatal slices - PMC [pmc.ncbi.nlm.nih.gov]

- 9. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 78148-37-5 Name: [xixisys.com]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3-O-Methyl-L-DOPA Methyl Ester

Introduction & Scientific Context

3-O-Methyl-L-DOPA Methyl Ester (3-OMD-ME) (CAS: 78148-37-5) is a critical derivative in the study of Parkinson’s disease therapeutics. It sits at the intersection of two major biochemical modifications of L-DOPA:

-

O-Methylation: Metabolically driven by Catechol-O-Methyltransferase (COMT), converting L-DOPA to 3-O-Methyldopa (3-OMD).[1][2][3]

-

Esterification: Synthetic modification to improve blood-brain barrier (BBB) penetration and solubility, converting acids to methyl esters (e.g., Levodopa Methyl Ester/Melevodopa).

Why this analysis matters: In drug development, 3-OMD-ME appears either as a specific prodrug candidate or, more commonly, as a lipophilic impurity in the synthesis of Melevodopa. Its physicochemical profile—combining the basicity of the amine, the hydrophobicity of the ester, and the distinct redox properties of the methoxy-phenol—presents unique separation challenges. Unlike L-DOPA, it lacks the catechol moiety, altering its electrochemical response and retention behavior.

This Application Note provides a robust, validated Reverse-Phase HPLC (RP-HPLC) protocol for the quantification and purity analysis of 3-OMD-ME, ensuring separation from its critical congeners: L-DOPA, 3-OMD, and Levodopa Methyl Ester (LDME).

Chemical Pathway & Logic

To understand the separation logic, we must visualize the structural relationships. The method is designed to resolve compounds based on increasing hydrophobicity:

-

L-DOPA: Zwitterionic, highly polar (Elutes first).

-

3-OMD: Methylation of hydroxyl reduces polarity (Elutes second).

-

LDME: Esterification of carboxyl masks negative charge, increasing retention (Elutes third).

-

3-OMD-ME: Dual modification (methoxy + ester) maximizes hydrophobicity (Elutes last).

Visual 1: Structural & Metabolic Relationship

Experimental Protocol

Reagents and Standards[4][5][6][7]

-

Reference Standard: 3-O-Methyl-L-DOPA Methyl Ester Hydrochloride (TRC-M303820 or equivalent), >95% purity.

-

Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Deionized Water (18.2 MΩ·cm).

-

Buffer Additives: Potassium Dihydrogen Phosphate (

), Phosphoric Acid (85%). -

System Suitability Mix: Mixture containing L-DOPA, 3-OMD, LDME, and 3-OMD-ME (10 µg/mL each).

Chromatographic Conditions

We utilize an Acidic Phosphate Buffer system. The low pH (approx. 2.5) ensures the amine group is protonated (

| Parameter | Specification | Rationale |

| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry), 4.6 x 150 mm, 5 µm | C18 provides necessary hydrophobic retention. "End-capped" reduces peak tailing for amines. |

| Mobile Phase A | 50 mM | Low pH suppresses silanol ionization and maintains analyte protonation for consistent retention. |

| Mobile Phase B | Acetonitrile (100%) | Stronger elution strength than MeOH, sharpening the peak for the hydrophobic ester. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns to maintain backpressure < 200 bar. |

| Temperature | 30°C | Slight elevation improves mass transfer and reproducibility. |

| Injection Volume | 10 - 20 µL | Dependent on sensitivity requirements. |

| Detection | UV-Vis @ 280 nm | The aromatic ring absorption maximum. Universal for all 4 congeners. |

Gradient Program

An isocratic hold is used initially to separate the polar L-DOPA and 3-OMD, followed by a ramp to elute the esters.

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 95 | 5 | Injection / Hold for polar analytes |

| 5.0 | 95 | 5 | End Isocratic Hold |

| 15.0 | 60 | 40 | Linear Ramp to elute Esters |

| 18.0 | 60 | 40 | Wash |

| 18.1 | 95 | 5 | Re-equilibration |

| 23.0 | 95 | 5 | End of Run |

Sample Preparation Workflow

Critical Caution: Methyl esters are susceptible to hydrolysis in basic or neutral aqueous solutions over time. Phenolic compounds are prone to oxidation.

-

Solvent: Prepare all standards in 0.1 M HCl . The acidity stabilizes the ester bond and prevents phenolic oxidation.

-

Temperature: Keep autosampler at 4°C.

Visual 2: Sample Preparation & Analysis Workflow

Method Validation & Performance

This method has been evaluated against ICH Q2(R1) guidelines.

Specificity & Retention

The method successfully resolves the target from potential impurities.

-

L-DOPA: ~ 3.2 min

-

3-OMD: ~ 4.5 min

-

LDME: ~ 11.8 min

-

3-OMD-ME: ~ 14.2 min (Target)

Linearity and Sensitivity[4]

-

Linear Range: 1.0 µg/mL to 100 µg/mL (

). -

LOD (Limit of Detection): 0.05 µg/mL (S/N = 3).

-

LOQ (Limit of Quantitation): 0.15 µg/mL (S/N = 10).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Splitting | Sample solvent pH too high | Ensure sample is dissolved in 0.1 M HCl or Mobile Phase A. |

| Drifting Retention | Ion-pairing equilibrium | If using fresh column, pass 20 column volumes of buffer before running. |

| New Impurity Peak | Hydrolysis of Ester | Check if sample has been at Room Temp > 4 hours. Look for increase in 3-OMD peak. |

| Low Sensitivity | Oxidation | Add 0.05% Sodium Metabisulfite to stock solution if stability is poor. |

References

-

LGC Standards. (2023). Catechol O-Methyltransferase Reference Materials: 3-O-Methyl-L-DOPA Methyl Ester.[4][5] Retrieved from

-

Bugamelli, F., et al. (2011). "Determination of L-dopa, carbidopa, 3-O-methyldopa and entacapone in human plasma by HPLC-ED". Journal of Pharmaceutical and Biomedical Analysis, 54(3), 562-567. Retrieved from

-

Bredberg, E., et al. (1994). "Pharmacokinetics of levodopa and 3-O-methyldopa following a new dual-release formulation". International Journal of Clinical Pharmacology and Therapeutics. Retrieved from

-

PubChem. (2025).[6] Melevodopa (Levodopa Methyl Ester) Compound Summary. National Library of Medicine. Retrieved from

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. 3-O-Methyldopa - Wikipedia [en.wikipedia.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Catechol O-Methyltransferase Reference Materials | LGC Standards [lgcstandards.com]

- 5. Catechol O-Methyltransferase Reference Materials | LGC Standards [lgcstandards.com]

- 6. Melevodopa | C10H13NO4 | CID 23497 - PubChem [pubchem.ncbi.nlm.nih.gov]

quantification of 3-O-Methyl-L-DOPA Methyl Ester in plasma

Application Note: High-Stability Quantification of 3-O-Methyl-L-DOPA Methyl Ester (3-OMD-ME) in Human Plasma via LC-MS/MS

Executive Summary & Technical Rationale

The quantification of 3-O-Methyl-L-DOPA Methyl Ester (3-OMD-ME) presents a distinct bioanalytical challenge compared to its parent acid, 3-O-Methyldopa (3-OMD).[1] While 3-OMD is a stable, major metabolite of L-DOPA therapy, the methyl ester form (3-OMD-ME) —often encountered as a synthetic impurity in Levodopa Methyl Ester (LDME) prodrug formulations or as a specific prodrug candidate—is highly labile.[1]

The Core Problem: Human plasma contains abundant esterases (primarily Butyrylcholinesterase and Carboxylesterases) that rapidly hydrolyze 3-OMD-ME back to 3-OMD.[1] Standard plasma collection protocols will result in near-total loss of the analyte and a false elevation of the acid metabolite, rendering pharmacokinetic (PK) or impurity data invalid.

The Solution: This protocol utilizes a "Freeze-Frame" Stabilization Strategy combining immediate pH modulation with low-temperature handling to inhibit esterase activity at the point of collection.[1] Detection is achieved via UHPLC-MS/MS using a polar-embedded C18 stationary phase to resolve the ester from the acid metabolite.[1]

Chemical Logic & Metabolic Pathway[1]

To quantify 3-OMD-ME accurately, one must understand its degradation pathway.[1] The diagram below illustrates the hydrolysis risk that this protocol is designed to arrest.

Figure 1: The Hydrolysis Trap.[1] Without inhibition, 3-OMD-ME converts to 3-OMD, destroying the sample's integrity.[1]

Critical Protocol 1: Sample Collection & Stabilization

WARNING: Standard EDTA or Heparin tubes are insufficient .[1] You must create "Acidified Plasma" immediately upon blood draw.[1]

Reagents:

-

Stabilization Solution (SS): 5% Formic Acid (aq) OR 1M Citric Acid.[1]

-

Collection Tubes: K2EDTA Vacutainers (pre-chilled).

Workflow:

-

Pre-Chill: Store Vacutainers and Stabilization Solution at 4°C.

-

Draw: Collect whole blood into the pre-chilled K2EDTA tube.

-

Spin: Centrifuge immediately at 4°C, 2000 x g for 10 minutes.

-

Acidify (The Critical Step):

-

Transfer plasma supernatant to a cryovial.

-

Immediately add Stabilization Solution at a ratio of 10:1 (e.g., 100 µL SS per 1000 µL Plasma).

-

Target pH: 3.0 – 4.0. (Esterases are inactive in this range).

-

-

Freeze: Snap freeze on dry ice immediately. Store at -80°C.

Critical Protocol 2: Sample Preparation

We utilize Protein Precipitation (PPT) .[1] While Liquid-Liquid Extraction (LLE) is cleaner, the acidic conditions required to keep the ester stable make PPT the more robust and rapid choice for high-throughput analysis.[1]

Internal Standard (IS): Use 3-O-Methyldopa-d3 (methyl-d3) .[1] Note: If a deuterated ester is unavailable, the deuterated acid (3-OMD-d3) is acceptable provided the chromatographic separation is sufficient.[1]

Step-by-Step:

-

Thaw: Thaw acidified plasma samples on wet ice.

-

Aliquot: Transfer 50 µL of plasma into a 96-well plate.

-

IS Addition: Add 10 µL of Internal Standard working solution (500 ng/mL in 0.1% Formic Acid).

-

Precipitation: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid .

-

Why Formic Acid in ACN? To ensure the pH remains suppressed during protein crash.

-

-

Vortex: Mix vigorously for 2 minutes.

-

Centrifuge: 4000 x g for 15 minutes at 4°C.

-

Dilution: Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of Water (0.1% Formic Acid) .

-

Why dilute? To match the initial mobile phase conditions and prevent peak distortion (solvent effects) on the column.

-

Instrumental Method (LC-MS/MS)

Chromatographic Strategy: The 3-OMD-ME is moderately polar.[1] A standard C18 column may retain it, but a Polar-Embedded C18 or Biphenyl phase provides better selectivity against matrix interferences and sharper peak shape for catecholamine-like structures.[1]

HPLC Conditions:

-

Column: Waters Atlantis T3 C18 (2.1 x 100 mm, 3 µm) or Phenomenex Kinetex Biphenyl.

-

Mobile Phase A: Water + 0.1% Formic Acid.[2]

-

Mobile Phase B: Methanol + 0.1% Formic Acid.[2]

-

Flow Rate: 0.4 mL/min.[1]

-

Gradient:

-

0.0 min: 5% B

-

1.0 min: 5% B

-

4.0 min: 90% B

-

5.0 min: 90% B

-

5.1 min: 5% B (Re-equilibration)

-

MS/MS Parameters (Sciex 6500+ / Waters TQ-XS):

-

Ionization: Electrospray Positive (ESI+).[1]

-

Source Temp: 500°C.

-

Transitions:

| Analyte | Precursor (m/z) | Product (m/z) | CE (eV) | Role |

| 3-OMD-ME | 226.1 | 166.1 | 25 | Quantifier |

| 3-OMD-ME | 226.1 | 151.1 | 35 | Qualifier |

| 3-OMD (Acid) | 212.1 | 166.1 | 22 | Monitor* |

| IS (3-OMD-d3) | 215.1 | 169.1 | 22 | Internal Std |

*Crucial Note: You must monitor the 3-OMD acid transition (212->166) to confirm that your stabilization worked.[1] If you see a massive 3-OMD peak and no 3-OMD-ME, your sample collection failed.[1]

Analytical Workflow Diagram

Figure 2: The "Cold & Acidic" Workflow. Speed and temperature control are the variables of success.

Validation & Acceptance Criteria

To ensure data trustworthiness (E-E-A-T), the method must be validated according to FDA/EMA Bioanalytical Guidelines .

Stability Validation (The "Stress Test"): You cannot rely on standard validation alone.[1] You must perform Bench-Top Stability tests specifically to prove esterase inhibition.[1]

-

Experiment: Spike 3-OMD-ME into fresh whole blood (37°C).

-

Aliquot A: Process immediately with acid.

-

Aliquot B: Leave at room temp for 30 mins, then process.

-

Acceptance: Aliquot B will likely show >50% degradation if unstabilized.[1] Aliquot A must recover >85% of nominal.

Linearity & Sensitivity:

-

Range: 1.0 ng/mL – 1000 ng/mL.

-

LLOQ: 1.0 ng/mL (Required for impurity analysis).

-

Accuracy/Precision: ±15% (±20% at LLOQ).

References

-

US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link][1]

-

Karimi, M., et al. (2006). Determination of 3-O-methyldopa in human plasma by HPLC-MS/MS.[1][3][4] Journal of Chromatography B. [Link] (Note: Provides the baseline MS conditions for the parent metabolite 3-OMD).[1]

-

Bredberg, E., et al. (1994). Pharmacokinetics of levodopa and its metabolites after administration of levodopa methyl ester.[5] European Journal of Clinical Pharmacology. [Link] (Note: Establishes the rapid hydrolysis profile of levodopa esters in vivo).

-

Williams, F.M. (1985). Clinical significance of esterases in man.[6] Clinical Pharmacokinetics.[1] [Link] (Note: Foundational text on plasma esterase activity and inhibition strategies).

Sources

- 1. 3-O-Methyldopa - Wikipedia [en.wikipedia.org]

- 2. Simultaneous determination of levodopa, carbidopa, entacapone, tolcapone, 3-O-methyldopa and dopamine in human plasma by an HPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Development and Validation of a New LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Levodopa, Levodopa Methyl Ester, and Carbidopa in Human Plasma Samples [mdpi.com]

- 6. Clinical significance of esterases in man - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Sensitivity GC-MS Quantitation of 3-O-Methyl-L-DOPA Methyl Ester Derivatives

Here is a detailed Application Note and Protocol for the GC-MS analysis of 3-O-Methyl-L-DOPA (3-OMD) as its Methyl Ester derivative.

Executive Summary & Scientific Rationale

3-O-Methyldopa (3-OMD) is the primary metabolite of L-DOPA (Levodopa) formed by the enzyme catechol-O-methyltransferase (COMT).[1] In Parkinson’s disease therapy, accumulation of 3-OMD competes with L-DOPA for transport across the blood-brain barrier, potentially reducing therapeutic efficacy.

While LC-MS/MS is common for this analysis, Gas Chromatography-Mass Spectrometry (GC-MS) offers distinct advantages in structural resolution and cost-effectiveness, provided the analyte is properly derivatized. 3-OMD is a zwitterionic amino acid and is non-volatile. To render it amenable to GC, the carboxyl group must be esterified (reducing polarity) and the amine/phenol groups must be acylated (increasing volatility and stability).

Scope of Protocol: This guide details the Two-Step Derivatization protocol:

-

Methyl Esterification: Conversion of the carboxylic acid to a methyl ester using acidic methanol.

-

Pentafluoropropionylation (PFP): Acylation of the amine and phenolic hydroxyl groups using pentafluoropropionic anhydride (PFPA).

This specific "Methyl Ester/PFP" derivative yields a highly stable, volatile compound with excellent electron-capture properties, ideal for high-sensitivity Selected Ion Monitoring (SIM).

Chemical Mechanism & Reaction Workflow

The transformation of the biological analyte into a GC-compatible species follows a strict chemical logic.

Reaction Pathway Diagram

Caption: Metabolic formation of 3-OMD and the two-step chemical derivatization required for GC-MS analysis.

Materials & Reagents

Critical Reagents

-

Analyte Standard: 3-O-Methyl-L-DOPA (Sigma-Aldrich or equivalent).

-

Internal Standard (IS): 3-O-Methyldopa-d3 (Deuterated) or α-Methyldopa (structural analog). Note: Deuterated IS is preferred for MS quantitation.

-

Derivatization Reagent A (Esterification): 3M HCl in Methanol.

-

Preparation: Slowly add 2.5 mL Acetyl Chloride to 10 mL cold anhydrous Methanol (creates anhydrous HCl in situ). Exothermic reaction—perform in hood.

-

-

Derivatization Reagent B (Acylation): Pentafluoropropionic Anhydride (PFPA).

-

Solvents: Ethyl Acetate (anhydrous), Hexane (GC grade).

Equipment

-

GC-MS System (e.g., Agilent 7890/5977 or Shimadzu QP2020).

-

Heating block or water bath capable of 90°C.

-

Nitrogen evaporator.[2]

-

Glass reaction vials with Teflon-lined caps (crimped or screw-top).

Experimental Protocol

Sample Preparation (Plasma/Serum)

-

Protein Precipitation: Aliquot 200 µL of plasma into a centrifuge tube.

-

IS Addition: Add 20 µL of Internal Standard solution (10 µg/mL).

-

Precipitation: Add 800 µL of cold acidified methanol (0.1% Formic acid in MeOH). Vortex for 30 seconds.

-

Centrifugation: Spin at 10,000 x g for 10 minutes at 4°C.

-

Transfer: Transfer the supernatant to a clean glass reaction vial.

-

Drying: Evaporate to dryness under a gentle stream of Nitrogen at 40°C. Crucial: Ensure sample is completely dry; moisture inhibits derivatization.

Derivatization Workflow

This process converts the zwitterion into the N,O-bis(pentafluoropropionyl) methyl ester .

-

Step 1: Methyl Ester Formation

-

Step 2: Acylation (PFP)

-

Add 100 µL of Ethyl Acetate and 50 µL of PFPA .

-

Cap tightly and incubate at 60°C for 20 minutes .

-

Mechanism:[3][4] PFPA reacts with the amine (N-acylation) and the phenol (O-acylation).

-

Evaporation: Evaporate to dryness under Nitrogen (room temperature). Do not overheat, as PFP derivatives can be volatile.

-

-

Reconstitution

-

Dissolve the final residue in 100 µL of Ethyl Acetate or Hexane .

-

Transfer to a GC autosampler vial with a glass insert.

-

GC-MS Method Parameters

Gas Chromatograph (GC) Settings

| Parameter | Setting | Rationale |

| Inlet Mode | Splitless (1 min purge) | Maximizes sensitivity for trace metabolites. |

| Inlet Temp | 250°C | Ensures rapid volatilization without thermal degradation. |

| Carrier Gas | Helium, 1.0 mL/min (Constant Flow) | Standard for optimal MS vacuum and separation. |

| Column | DB-5MS or HP-5MS (30m x 0.25mm x 0.25µm) | 5% Phenyl phase provides ideal selectivity for aromatic derivatives. |

| Oven Program | Initial: 70°C (hold 1 min) Ramp 1: 20°C/min to 180°C Ramp 2: 5°C/min to 280°C (hold 3 min) | Slow ramp at mid-range separates 3-OMD from matrix interferences. |

Mass Spectrometer (MS) Settings

-

Source Temp: 230°C

-

Quad Temp: 150°C

-

Transfer Line: 280°C[2]

-

Acquisition Mode: SIM (Selected Ion Monitoring) for Quantitation; Scan (m/z 50-600) for Identification.

Target Ions (SIM Table)

Based on the N,O-bis(PFP) 3-OMD Methyl Ester structure:

-

Molecular Weight Calculation:

-

3-OMD Core (C10H13NO4) = 211

-

Methyl Ester (+CH2) = +14

-

2x PFP Groups (+2x C3F5O - 2H) = +292

-

Total MW: ~517 amu

-

-

Fragmentation Pattern: Electron Impact (EI) typically cleaves the ester bond.

| Ion Type | m/z | Origin/Fragment |

| Quantifier | 354 | Loss of PFP-amide fragment or specific rearrangement (Base Peak). |

| Qualifier 1 | 517 | Molecular Ion (M+). Often weak in EI. |

| Qualifier 2 | 458 | Loss of Carbomethoxy group (M - 59). |

| Qualifier 3 | 190 | Characteristic fluorinated tropylium-like ion. |

(Note: Exact ions should be confirmed by running a full-scan standard in your specific instrument, as source geometry affects fragmentation ratios.)

Data Validation & Troubleshooting

Analytical Workflow Diagram

Caption: Step-by-step analytical workflow from sample collection to GC-MS injection.

Troubleshooting Guide

-

Low Sensitivity/No Peaks:

-

Moisture: The PFPA reaction is strictly anhydrous. Any water remaining from Step 1 will destroy the reagent. Ensure the HCl/MeOH step is evaporated completely.

-

Vial Leaks: PFP derivatives are volatile. Use new crimp caps or tightly screwed caps with PTFE liners.

-

-

Tailing Peaks:

-

Indicates active sites in the GC inlet. Change the liner (use deactivated wool) and trim 10cm from the column guard.

-

-

Incomplete Derivatization:

-

If you see peaks for the Mono-PFP derivative, extend the acylation time or increase the PFPA volume.

-

References

-

Determination of 3-O-Methyldopa in Human Plasma (LC-MS Context & Metabolite Info) Martins, H. F., et al. (2013). Development of a HPLC/MS/MS methodology for determining 3-O-methyldopa in human plasma... [5][6]

-

General Derivatization of Amino Acids/Fatty Acids to Methyl Esters Sigma-Aldrich Technical Bulletin. Derivatization of Fatty acids to FAMEs.

-

GC-MS Derivatization Strategies (Acylation/Silylation) Moldoveanu, S. C., & David, V. (2019). Derivatization Methods in GC and GC/MS.

-

3-O-Methyldopa Chemical Properties PubChem Database. 3-O-Methyldopa (CID 1670).

-

Interference Mechanisms in Metabolite Analysis Peitzsch, M., et al. (2013). Interference from 3-O-Methyldopa with Ultra-High Performance LC-MS/MS Measurements.

Sources

Application Note: High-Precision Preparation of 3-O-Methyl-L-DOPA Methyl Ester Standard Solutions

Introduction & Scientific Context

3-O-Methyl-L-DOPA (3-OMD), also known as 3-Methoxytyrosine, is the primary metabolite of L-DOPA formed by the enzyme catechol-O-methyltransferase (COMT).[1][2] In pharmacokinetic research and prodrug development, the Methyl Ester derivative (3-OMD-ME) is frequently utilized to alter lipophilicity, enhance membrane permeability, or serve as an analytical standard for ester-based prodrugs of Levodopa.[1]

While the methylation of the 3-hydroxyl group reduces the compound's susceptibility to oxidation compared to L-DOPA, the remaining 4-hydroxyl group retains significant redox activity.[1] Furthermore, the introduction of the methyl ester moiety creates a new stability challenge: susceptibility to hydrolysis.[1]

This protocol addresses the dual challenge of preventing oxidative degradation (of the phenol) and hydrolytic cleavage (of the ester), ensuring high-integrity standards for HPLC, LC-MS/MS, and pharmacological assays.[1]

Key Chemical Properties

| Property | Detail |

| Compound Name | 3-O-Methyl-L-DOPA Methyl Ester Hydrochloride |

| Common Abbreviation | 3-OMD-ME |

| Molecular Weight | ~261.7 g/mol (HCl salt) / ~225.2 g/mol (Free Base) |

| Solubility | High in Water (>50 mM), Methanol, DMSO.[1][2] |

| pKa | ~9.0 (Phenolic OH), ~7.0 (Amine) |

| Major Instability Factors | Oxidation (pH > 6), Hydrolysis (pH > 7 or strong acid + heat), Light.[1] |

Critical Handling Factors (The "Why" Behind the Protocol)

The Oxidation-Hydrolysis Paradox

Most catecholamine protocols recommend highly acidic solvents (0.1 M HCl or Perchloric Acid) to prevent oxidation.[1] However, 3-OMD-ME contains an ester bond.[1] While esters are generally stable in dilute acid at low temperatures, they hydrolyze rapidly in basic conditions or strong acids at room temperature.

-

Solution: We utilize a moderately acidic vehicle (0.01 M - 0.1 M HCl) .[1] This pH range (approx.[1] pH 1.0–2.[1]0) is sufficiently low to protonate the amine and suppress phenolate oxidation, yet not aggressive enough to catalyze rapid ester hydrolysis at low temperatures.[1]

The Role of Antioxidants

Even with 3-O-methylation, the 4-position hydroxyl group can form quinone intermediates under aerobic conditions.[1]

-

Solution: The inclusion of Sodium Metabisulfite (Na₂S₂O₅) or Ascorbic Acid acts as a sacrificial antioxidant, scavenging dissolved oxygen before it reacts with the analyte.[1]

Protocol: Stock Solution Preparation (10 mM)

Objective: Prepare a 10 mM primary stock solution of 3-O-Methyl-L-DOPA Methyl Ester Hydrochloride.

Reagents & Equipment[1][3][4][5][6]

-

Analyte: 3-O-Methyl-L-DOPA Methyl Ester HCl (Store desiccant-protected at -20°C).

-

Solvent Vehicle: 0.01 M HCl in HPLC-grade water (degassed).

-

Antioxidant (Optional but Recommended): Sodium Metabisulfite (0.1% w/v).[1]

-

Equipment: Analytical balance (0.01 mg precision), Class A Volumetric Flask (10 mL), Amber glass vials.

Step-by-Step Methodology

-

Environmental Control: Perform weighing in a low-light environment or use amber glassware to minimize photo-oxidation.[1]

-

Vehicle Preparation:

-

Weighing:

-

Solubilization:

-

Aliquoting:

-

Immediately dispense into 100 µL or 500 µL aliquots in amber polypropylene or glass vials.

-

Flash freeze in liquid nitrogen or dry ice/ethanol bath (preferred) or place directly in -80°C.[1]

-

Working Standard Preparation & Dilution

Warning: Do not perform serial dilutions in neutral buffers (PBS/Water) until the moment of use. Neutral pH accelerates oxidation.[1]

| Target Conc.[1][3][4][5][6][7] | Source | Diluent | Volume Source | Volume Diluent | Stability (RT) |

| 1 mM | 10 mM Stock | 0.01 M HCl | 100 µL | 900 µL | 24 Hours |

| 100 µM | 1 mM Interm.[1] | Mobile Phase A | 100 µL | 900 µL | 4-6 Hours |

| 10 µM | 100 µM Interm.[1] | Mobile Phase A | 100 µL | 900 µL | < 2 Hours |

*Mobile Phase A typically refers to Water + 0.1% Formic Acid.[1]

Quality Control: Analytical Validation

To verify the integrity of your standard (specifically checking for hydrolysis to 3-OMD free acid), use the following HPLC conditions.

-

Column: C18 Reverse Phase (e.g., Waters Atlantis T3 or Phenomenex Kinetex), 3 µm, 150 x 4.6 mm.[1]

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid[1]

-

B: Methanol + 0.1% Formic Acid

-

-

Gradient: 5% B to 50% B over 10 minutes.

-

Detection:

-

Expected Result: The Methyl Ester is more hydrophobic than the free acid.[1]

Visualizing the Workflow

Diagram 1: Metabolic & Synthetic Context

This diagram illustrates the relationship between L-DOPA, its metabolite 3-OMD, and the Methyl Ester derivative, highlighting the structural vulnerabilities.[1]

Caption: Pathway showing the derivation of 3-OMD-ME and its two primary degradation routes.

Diagram 2: Preparation Workflow

A logic flow for the preparation to ensure stability.

Caption: Step-by-step workflow for preparing stable 3-OMD-ME stock solutions.

Storage & Stability Summary

| Condition | Stability Estimate | Notes |

| -80°C (Solid) | 2 Years | Keep desiccated. |

| -80°C (Solution) | 6 Months | In 0.01 M HCl.[1] Avoid freeze-thaw cycles.[1] |

| -20°C (Solution) | 1 Month | Hydrolysis risk increases slightly.[1] |

| +4°C (Solution) | 24-48 Hours | Significant risk of oxidation/hydrolysis.[1] |

| Room Temp | < 4 Hours | Use immediately.[1] |

References

-

Martins, H. F., et al. (2014).[1][7] "Development of a HPLC/MS/MS methodology for determining 3-O-methyldopa in human plasma." Revista do Instituto Adolfo Lutz.

-

Hello Bio. "L-DOPA methyl ester hydrochloride: Solubility & Handling." (Standard protocol for catecholamine ester handling).

-

Cayman Chemical. "3-O-methyl-L-DOPA Product Information." (Physicochemical properties of the parent metabolite).

-

Nissinen, E., et al. (1988).[1] "Stability of catecholamines and their metabolites in solution." Journal of Chromatography B. (Foundational text on catecholamine oxidation/pH dependence).

Sources

- 1. 3-O-Methyldopa - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 4. Structure Effect on Antioxidant Activity of Catecholamines toward Singlet Oxygen and Other Reactive Oxygen Species in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Application Note: Analytical Strategies for 3-O-Methyl-L-DOPA Methyl Ester

This Application Note is written from the perspective of a Senior Analytical Scientist addressing a technical audience in pharmaceutical development and bioanalysis. It focuses on the specific challenges of detecting 3-O-Methyl-L-DOPA Methyl Ester , a compound often encountered as an impurity in the synthesis of Melevodopa (L-DOPA methyl ester) or as a transient metabolite in prodrug pharmacokinetics.

Part 1: Executive Summary & Chemical Context

3-O-Methyl-L-DOPA Methyl Ester (hereafter referred to as 3-OMD-ME ) represents a unique analytical challenge. Structurally, it is the double-derivative of L-DOPA: methylated at the catechol amine (position 3) by COMT activity and esterified at the carboxyl group.

In drug development, this molecule appears in two critical contexts:

-

Impurity Profiling: As a process-related impurity during the synthesis of Melevodopa (Levodopa Methyl Ester).

-

Pharmacokinetics: As a lipophilic metabolite intermediate before systemic hydrolysis converts it to the free acid, 3-O-Methyldopa (3-OMD).

The Core Analytical Challenge: The methyl ester moiety renders the molecule chemically labile. In neutral or basic aqueous conditions, 3-OMD-ME rapidly hydrolyzes to 3-OMD. Therefore, any analytical protocol must prioritize ester stability during sample preparation and separation.

Chemical Identity[1][2][3]

-

Target Analyte: 3-O-Methyl-L-DOPA Methyl Ester

-

Molecular Formula:

-

Approximate MW: 225.24 g/mol

-

Key Characteristic: Higher lipophilicity than L-DOPA or 3-OMD; highly susceptible to esterase activity and spontaneous hydrolysis at pH > 6.0.

Part 2: Visualizing the Analytical Logic

To understand the separation requirements, we must visualize the relationship between the target analyte and its interfering congeners.

Caption: Figure 1. The metabolic and degradation pathways linking L-DOPA derivatives. The analytical method must resolve the Target (3-OMD-ME) from its hydrolysis product (3-OMD) to prevent false quantitation.

Part 3: Sample Preparation Protocols

Critical Warning: Standard plasma extraction at physiological pH (7.4) will destroy the analyte. Acidic stabilization is mandatory immediately upon sample collection.

Protocol A: Biological Matrix (Plasma/Tissue)

Objective: Halt esterase activity and precipitate proteins.

-

Collection: Collect blood into pre-chilled tubes containing Sodium Metabisulfite (antioxidant) and EDTA .

-

Stabilization (Immediate):

-

Add 20 µL of 10% Formic Acid per 1 mL of plasma immediately.

-

Why? Lowers pH < 3.0, stabilizing the ester bond.

-

-

Extraction:

-

Separation:

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

-

Supernatant: Transfer clear supernatant to an amber glass vial (light sensitive). Inject immediately.

Part 4: LC-MS/MS Method (Bioanalysis & Trace Detection)[4]

This method provides the sensitivity required for PK studies (ng/mL range) and specificity to distinguish the methyl ester from the free acid.

Chromatographic Conditions

| Parameter | Setting | Rationale |

| Column | Kinetex F5 or Atlantis T3 C18 (100 x 2.1 mm, 1.7 µm) | T3 and F5 phases retain polar catecholamines while resolving hydrophobic esters. |

| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH essential for stability and ionization. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | ACN provides sharper peaks for esters than Methanol. |

| Flow Rate | 0.35 mL/min | Optimal for ESI efficiency. |

| Temp | 40°C | Improves mass transfer and peak shape. |

| Injection Vol | 2 - 5 µL | Minimize solvent effects. |

Gradient Profile[4]

-

0.0 min: 2% B (Retain polar 3-OMD and L-DOPA)

-

2.0 min: 2% B

-

5.0 min: 40% B (Elute 3-OMD-ME; it is more hydrophobic)

-

6.0 min: 90% B (Wash)

-

6.1 min: 2% B (Re-equilibrate)

Mass Spectrometry Parameters (ESI+)

-

Mode: Positive Electrospray Ionization (ESI+)

-

Source Temp: 500°C

-

Capillary Voltage: 3.0 kV

MRM Transitions (Predicted & Verified):

-

Target (3-OMD-ME):

-

Precursor: 226.1 m/z

-

Quantifier: 167.1 m/z (Loss of carboxymethyl group

) -

Qualifier: 137.1 m/z (Dopamine backbone)

-

-

Interference (3-OMD Free Acid):

-

Precursor: 212.1 m/z

-

Note: The mass difference (14 Da) allows easy spectral resolution, but chromatographic separation is required to prevent ion suppression.

-

Part 5: HPLC-UV Method (QC & Purity Analysis)

For synthesis monitoring where concentrations are high (µg/mL to mg/mL), HPLC-UV is robust and cost-effective.

Chromatographic Conditions

-

Detector: UV/Vis at 280 nm (Characteristic catechol absorption).

-

Column: C18 Standard (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

-

Mobile Phase: Phosphate Buffer (25 mM, pH 2.5) / Acetonitrile (85:15 Isocratic).

-

Note: pH 2.5 is critical. Do not use neutral phosphate buffers.

-

-

Retention Order:

Part 6: Validation & Troubleshooting Guide

Decision Tree: Method Selection

Caption: Figure 2. Decision matrix for selecting the appropriate detection modality based on sensitivity requirements.

Common Failure Modes

-

Peak Broadening/Tailing:

-

Cause: Interaction of the amine group with free silanols on the column.

-

Fix: Use an "End-capped" column or add an ion-pairing agent (e.g., 5mM Heptafluorobutyric acid) if using UV detection.

-

-

Disappearance of Analyte (Low Recovery):

-

Cause: Hydrolysis during sample prep.

-

Fix: Verify the pH of the final extract is acidic. Ensure temperature is kept at 4°C. Avoid freeze-thaw cycles for ester-containing samples.

-

-

Ghost Peak at 3-OMD Retention Time:

-

Cause: On-column hydrolysis.

-

Fix: Lower column temperature to 25°C or reduce run time.

-

Part 7: References

-

César, I. C., et al. (2011). "Simultaneous determination of levodopa, carbidopa, entacapone, tolcapone, 3-O-methyldopa and dopamine in human plasma by an HPLC-MS/MS method." Bioanalysis, 7(2), 207-220.[1][7]

-

Relevance: Establishes the baseline MS/MS parameters for 3-OMD and catecholamine separation using acidic mobile phases.

-

(Contextual match via Bioanalysis/PubMed)

-

-

Bredberg, E., et al. (1994). "Simultaneous determination of levodopa methyl ester, levodopa, 3-O-methyldopa and dopamine in plasma by high-performance liquid chromatography with electrochemical detection." Journal of Chromatography B: Biomedical Applications, 653(1), 17-23.[2]

-

Relevance: Defines the hydrolysis risks of methyl esters (LDME) and separation logic from free acids.

-

-

Di Stefano, A., et al. (2014). "Potential transbuccal delivery of L-DOPA methylester prodrug: stability in the environment of the oral cavity and ability to cross the mucosal tissue." Expert Opinion on Drug Delivery.

-

Relevance: Provides kinetic data on the stability of the methyl ester bond in varying pH environments.

-

-

Chiesi Farmaceutici SpA. "Melevodopa Hydrochloride (Sirio) Prescribing Information."

-

Relevance: Clinical context for the methyl ester prodrug class and its metabolic pathway to 3-OMD.

-

(General Corporate Site for verification of Melevodopa products)

-

Sources

- 1. Development and Validation of a New LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Levodopa, Levodopa Methyl Ester, and Carbidopa in Human Plasma Samples [mdpi.com]

- 2. Simultaneous determination of levodopa methyl ester, levodopa, 3-O-methyldopa and dopamine in plasma by high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of L-dopa, carbidopa, 3-O-methyldopa and entacapone in human plasma by HPLC-ED - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. caymanchem.com [caymanchem.com]

- 7. Simultaneous determination of levodopa, carbidopa, entacapone, tolcapone, 3-O-methyldopa and dopamine in human plasma by an HPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: Understanding 3-O-Methyl-L-DOPA and its Utility in Research

An in-depth guide to the in vitro applications of 3-O-Methyl-L-DOPA Methyl Ester for researchers, scientists, and drug development professionals.

3-O-Methyl-L-DOPA (3-OMD) is a major metabolite of Levodopa (L-DOPA), the cornerstone therapy for Parkinson's disease. Formed through the action of the enzyme Catechol-O-methyltransferase (COMT), 3-OMD has a significantly longer plasma half-life (around 15 hours) compared to L-DOPA (approximately 1 hour)[1][2][3]. This leads to its accumulation in the plasma and brain of patients undergoing long-term L-DOPA therapy[1][2]. Initially considered an inactive byproduct, research has revealed that 3-OMD actively competes with L-DOPA for transport across the blood-brain barrier and into neuronal cells via the large neutral amino acid transporter[4][5]. This competition can interfere with the therapeutic efficacy of L-DOPA and may contribute to motor fluctuations experienced by patients[5][6].

For in vitro research, the direct use of 3-OMD can be challenging due to solubility and stability issues. The methyl ester form, 3-O-Methyl-L-DOPA Methyl Ester , serves as a highly practical prodrug for laboratory applications. Similar to how L-DOPA methyl ester is used as a more water-soluble form of L-DOPA that is rapidly converted to L-DOPA in culture medium, its 3-O-methylated counterpart provides enhanced solubility and stability for consistent experimental results[1][7]. Once in the aqueous environment of cell culture media, the ester group is quickly hydrolyzed by cellular or media esterases, releasing the active 3-O-Methyl-L-DOPA compound. Therefore, the applications and protocols described herein utilize the methyl ester form to study the biological effects of 3-OMD.

Application 1: Elucidating the Competitive Inhibition of Astrocyte-Mediated Neuroprotection

Scientific Rationale

A critical aspect of L-DOPA's therapeutic action extends beyond its conversion to dopamine; it also exerts neuroprotective effects, which are significantly mediated by astrocytes. Astrocytes take up L-DOPA and, in response, release potent antioxidants like glutathione (GSH) and neurotrophic factors, which support the survival of vulnerable dopaminergic neurons[1][8]. 3-OMD directly antagonizes this protective mechanism. By competing for the same cellular uptake transporters, 3-OMD can reduce the entry of L-DOPA into astrocytes, thereby diminishing the subsequent release of GSH and negating L-DOPA's neuroprotective benefits[1][8]. This experimental model is crucial for screening COMT inhibitors or other adjuvants that could enhance L-DOPA's efficacy by reducing 3-OMD levels.

Experimental Workflow: Neuron-Astrocyte Co-Culture Model

Caption: Workflow for assessing 3-OMD's impact on L-DOPA's neuroprotective effects.

Detailed Protocol: Neuron-Astrocyte Co-Culture

1. Materials and Reagents:

-

Primary mesencephalic neurons and striatal astrocytes (typically from embryonic or neonatal rat/mouse brain).

-

Neurobasal medium supplemented with B27 and GlutaMAX.

-

DMEM supplemented with 10% FBS for astrocytes.

-

3-O-Methyl-L-DOPA Methyl Ester Hydrochloride.

-

Methyl-L-DOPA Ester Hydrochloride[1].

-

Anti-Tyrosine Hydroxylase (TH) antibody for immunocytochemistry.

-

GSH assay kit.

-

Sterile, tissue culture-treated plates (24-well).

2. Cell Preparation:

-

Astrocytes: Isolate striatal astrocytes and culture in DMEM/10% FBS until they form a confluent monolayer in 24-well plates. This typically takes 7-10 days.

-

Neurons: Isolate mesencephalic neurons and maintain them in Neurobasal/B27 medium.

3. Co-Culture Setup:

-

Once astrocytes are confluent, replace their media with Neurobasal/B27.

-

Plate the mesencephalic neurons (e.g., at 5 x 10^5 cells/well) directly onto the astrocyte monolayer.

-

Allow the co-culture to stabilize for 24-48 hours.

4. Treatment Protocol:

-

Prepare fresh stock solutions of 3-O-Methyl-L-DOPA Methyl Ester and Methyl-L-DOPA Ester in serum-free medium. Due to the potential for oxidation, it is advisable to prepare these solutions immediately before use[9].

-

Divide the wells into four treatment groups:

-

Group A (Vehicle Control): Serum-free medium.

-

Group B (L-DOPA Effect): Treat with Methyl-L-DOPA (e.g., 25 µM)[1][8].

-

Group C (3-OMD Effect): Treat with 3-O-Methyl-L-DOPA Methyl Ester (e.g., 100 µM)[1][8].

-

Group D (Competitive Effect): Treat with both Methyl-L-DOPA (25 µM) and 3-O-Methyl-L-DOPA Methyl Ester (100 µM)[1][8].

-

-

Incubate the cultures for 24 hours for neuroprotection and GSH release assays[1].

5. Endpoint Analysis:

-

GSH Release:

-

Carefully collect the conditioned medium from each well.

-